molecular formula C13H17NO5 B14744766 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane CAS No. 6283-96-1

5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane

Cat. No.: B14744766
CAS No.: 6283-96-1
M. Wt: 267.28 g/mol
InChI Key: MVQYOJJHJXRIRC-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a nitro group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with ethyl nitroacetate in the presence of a base, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Cyclization: Acid catalysts like p-toluenesulfonic acid, solvents like ethanol.

Major Products Formed

    Reduction: Formation of 5-ethyl-2-(4-aminophenyl)-5-nitro-1,3-dioxane.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

    Cyclization: Formation of more complex heterocyclic compounds.

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxane: Lacks the nitro group, resulting in different chemical properties and reactivity.

    5-Ethyl-2-(4-hydroxyphenyl)-5-nitro-1,3-dioxane: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.

    5-Ethyl-2-(4-methoxyphenyl)-5-amino-1,3-dioxane: Contains an amino group instead of a nitro group, leading to different biological interactions.

Uniqueness

5-Ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane is unique due to the presence of both the nitro and methoxy groups, which confer specific chemical and biological properties

Properties

CAS No.

6283-96-1

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-5-nitro-1,3-dioxane

InChI

InChI=1S/C13H17NO5/c1-3-13(14(15)16)8-18-12(19-9-13)10-4-6-11(17-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3

InChI Key

MVQYOJJHJXRIRC-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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